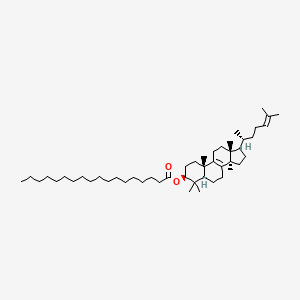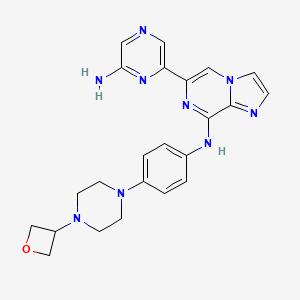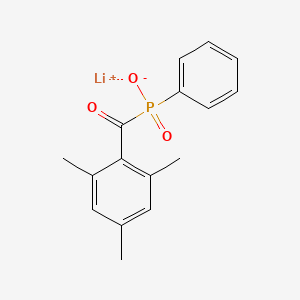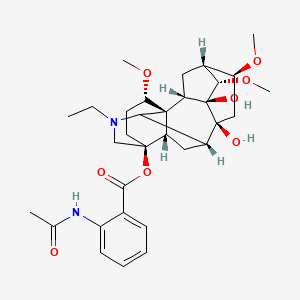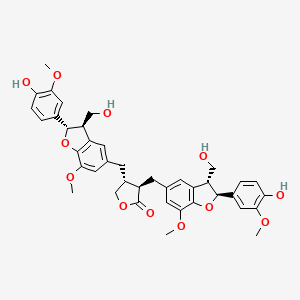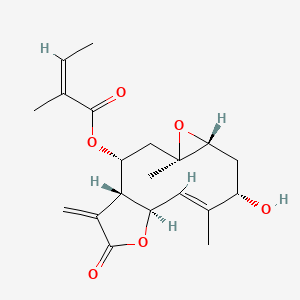
Leptocarpin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leptocarpin is a plant-derived sesquiterpene lactone isolated from Leptocarpha rivularis.
Applications De Recherche Scientifique
Conformational Analysis and Biological Activity
Leptocarpin has been studied for its biological activity, particularly in its interaction with cells. A study by Martínez et al. (1995) focused on the conformational analysis of leptocarpin, a germacranolide with a heliangolide structure isolated from Leptocarpha rivularis D.C. They found that leptocarpin and its acetate form inhibited [35S]-methionine uptake in HeLa cells without affecting other cellular processes (Martínez et al., 1995).
Cytotoxic and Apoptotic Effects on Cancer Cell Lines
Leptocarpin has shown promise in cancer research due to its cytotoxic and apoptotic effects on various cancer cell lines. Bosio et al. (2015) demonstrated that leptocarpin induces apoptosis and inhibits NF-κB, a significant pathway in cancer development. This suggests leptocarpin's potential as a therapeutic agent for cancer treatment (Bosio et al., 2015).
Effect on Human Osteosarcoma
In the context of osteosarcoma, a type of bone cancer, leptocarpin has been observed to suppress cell proliferation, migration, and invasion. A study by Zheng et al. (2017) found that leptocarpin targets the Type-1 Insulin-Like Growth Factor Receptor (IGF-1R), which is critical in osteosarcoma pathology, suggesting its therapeutic potential in treating this cancer type (Zheng et al., 2017).
Propriétés
Numéro CAS |
73522-63-1 |
|---|---|
Nom du produit |
Leptocarpin |
Formule moléculaire |
C20H26O6 |
Poids moléculaire |
362.42 |
Nom IUPAC |
[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6-,11-7+/t13-,14+,15+,16+,17-,20+/m0/s1 |
Clé InChI |
DZTWAOVNNLDWNH-GPRDXGMASA-N |
SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Leptocarpin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



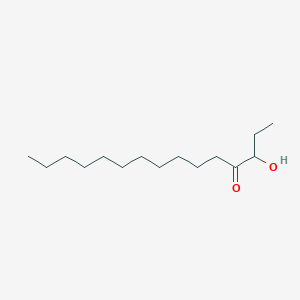

![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)
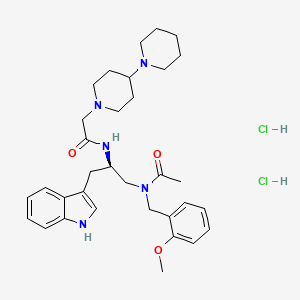

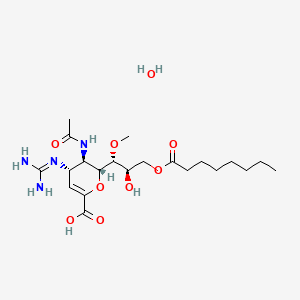
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)
